N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide
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Description
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H26ClN3O3S and its molecular weight is 387.92. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
A series of studies have identified derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, a compound structurally related to N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide, demonstrating significant antitumor activities. These studies have focused on understanding the structure-activity relationships, with the aim of developing compounds with enhanced antileukemic and antitumor properties. For instance, modifications at certain positions of the acridine ring have been shown to impact the antitumor activity against specific cancer cell lines, including leukemic and colon carcinoma lines, in both in vitro and in vivo models. The research emphasizes the importance of specific substituents that can potentially enhance the compound's efficacy as an antitumor agent (Rewcastle et al., 1986); (Denny et al., 1987).
Molecular Mechanics and DNA Binding
The molecular structures and DNA-binding models of similar compounds have been explored through crystallographic and molecular mechanics calculations. These studies aim to elucidate how these compounds interact with DNA, which is crucial for designing more effective antitumor agents. The flexibility of the substituent chain attached to the acridine ring and its conformational changes upon binding to DNA have been studied to understand the drug-DNA interaction mechanism. This research provides insights into the structural requirements for effective DNA intercalation, which is a key mechanism by which these compounds exert their antitumor effects (Hudson et al., 1987).
Synthesis and Pharmacological Evaluation
The synthesis and pharmacological evaluation of derivatives show that these compounds have been synthesized and tested for various biological activities. The focus on synthesizing derivatives with different substituents aims to identify compounds with optimal antitumor properties. These studies contribute to the ongoing research in medicinal chemistry to develop more effective and selective antitumor agents (Sugimoto et al., 1990).
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3S/c1-20(2)16(14-6-4-5-7-15(14)18)12-19-17(22)13-8-10-21(11-9-13)25(3,23)24/h4-7,13,16H,8-12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMJZKLNGJGCHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1CCN(CC1)S(=O)(=O)C)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.